molecular formula C17H25N3O B2883255 2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1795193-90-6

2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2883255
CAS No.: 1795193-90-6
M. Wt: 287.407
InChI Key: GCSSTOYMVFDKJB-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound that features a cyclohexyl group, a pyridinyl group, and a pyrrolidinyl group

Chemical Reactions Analysis

2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, TBHP, and hydrogen. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS No. 1795193-90-6) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H25N3OC_{17}H_{25}N_{3}O, with a molecular weight of 287.4 g/mol. The compound features a cyclohexyl group, a pyridinyl group, and a pyrrolidinyl group, contributing to its unique chemical behavior.

Synthesis Methods:
The synthesis can be achieved through various routes, commonly involving the reaction of α-bromoketones with 2-aminopyridine under controlled conditions.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been studied for its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is crucial in the metabolism of sphingolipids. Inhibitors like this can potentially impact neurodegenerative diseases due to their role in cell signaling pathways .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Pharmacological Effects : The compound is being explored for its pharmacological properties, including analgesic and anti-inflammatory effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development in treating chronic pain and inflammation .

Structure-Activity Relationship (SAR)

A comprehensive study was conducted to evaluate the SAR of related compounds, revealing that modifications in the pyrrolidine ring significantly affect biological activity. For instance, changing substituents on the pyridine or altering the cyclohexyl group can enhance potency against specific targets like nSMase2 .

Comparative Analysis

CompoundBiological ActivityMIC (μg/mL)Reference
This compoundnSMase2 InhibitorNot specified
Pyrrole Benzamide DerivativesAntibacterial3.12 - 12.5
CGP 28238Anti-inflammatoryED40 = 0.05 mg/kg

Properties

IUPAC Name

2-cyclohexyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-17(12-14-6-2-1-3-7-14)19-15-9-11-20(13-15)16-8-4-5-10-18-16/h4-5,8,10,14-15H,1-3,6-7,9,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSSTOYMVFDKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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